N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide
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Overview
Description
N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide typically involves the reaction of 3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenylamine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the other end. This method reduces the reaction time and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits the enzyme carbonic anhydrase IX, which plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cancer cells, leading to cell death . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Used as a fluorinating agent in organic synthesis.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Known for its antibacterial properties.
Indoline-1-carbonyl-benzenesulfonamide derivatives: Studied for their anticancer activity.
Uniqueness
N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide stands out due to its dual functionality as both an anticancer and antimicrobial agent. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for targeted cancer therapy. Additionally, its structural features allow for various chemical modifications, making it a versatile compound for further research and development .
Properties
Molecular Formula |
C20H19NO5S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4-hydroxy-2,6-dimethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19NO5S2/c1-14-13-18(22)20(27(23,24)16-9-5-3-6-10-16)15(2)19(14)21-28(25,26)17-11-7-4-8-12-17/h3-13,21-22H,1-2H3 |
InChI Key |
KVEHADLCINFIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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